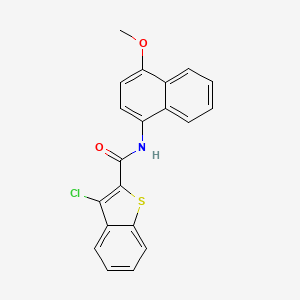

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide involves multi-step chemical reactions. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide in the presence of glacial acetic acid in ethanol . Similarly, the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives involved the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine hydrate to afford 3-chloro-1-benothiophene-2-carbohydrazide, which was further processed to yield the oxadiazole-thiol and its derivatives .

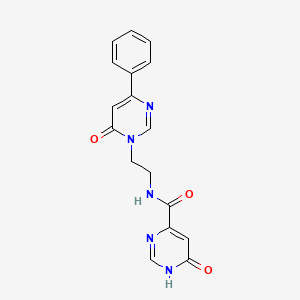

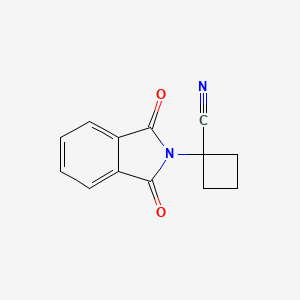

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various spectroscopic techniques. For example, the structure of the synthesized 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis . The structural stability of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives is attributed to extensive intramolecular hydrogen bonds, with the heterocyclic thiazine rings adopting half-chair conformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of amide bonds, hydrazide linkages, and the introduction of sulfonyl groups. For instance, the synthesis of 3-chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide was part of a research program targeting novel anti-inflammatory agents, indicating the potential for these compounds to undergo further chemical modifications to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of chloro, methoxy, and sulfonyl groups can affect the solubility, melting point, and reactivity of the compounds. The antimicrobial activity of some derivatives, such as those synthesized in paper , suggests that these compounds may interact with biological systems, which is indicative of their chemical properties.

Case Studies and Biological Evaluation

Some of the synthesized compounds have been evaluated for their biological activity. For instance, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid showed antibacterial and antimycobacterial activity against various strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis . The antimicrobial activity of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives was also screened, with some compounds showing promising results .

properties

IUPAC Name |

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2S/c1-24-16-11-10-15(12-6-2-3-7-13(12)16)22-20(23)19-18(21)14-8-4-5-9-17(14)25-19/h2-11H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPSXJWADXSONQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2545219.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide](/img/structure/B2545220.png)

![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride](/img/structure/B2545224.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)

![(2-phenylthiazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2545231.png)

![2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545234.png)

![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)

![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)